[Amino-[4-(dimethylamino)phenyl]methylidene]azanium;chloride
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Overview
Description
[Amino-[4-(dimethylamino)phenyl]methylidene]azanium;chloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an azanium ion and a chloride ion. It is often used as a starting material for the synthesis of various dyes and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Amino-[4-(dimethylamino)phenyl]methylidene]azanium;chloride typically involves the reaction of 4-(dimethylamino)benzaldehyde with ammonium chloride under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then protonated to yield the final product. Common reagents used in this synthesis include hydrochloric acid and sodium borohydride as a reducing agent.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as palladium on carbon can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[Amino-[4-(dimethylamino)phenyl]methylidene]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions typically yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide and halogenating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, secondary amines, and quinone derivatives.
Scientific Research Applications
[Amino-[4-(dimethylamino)phenyl]methylidene]azanium;chloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of azo dyes and other complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a fluorescent probe in biological assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antidepressants and antipsychotic drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which [Amino-[4-(dimethylamino)phenyl]methylidene]azanium;chloride exerts its effects involves the interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or activator, depending on the specific enzyme and conditions. The compound’s structure allows it to interact with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity.
Comparison with Similar Compounds
Similar Compounds
- **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-(Anilinomethyl)phenol
Uniqueness
[Amino-[4-(dimethylamino)phenyl]methylidene]azanium;chloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in both research and industry, making it a valuable chemical in various fields.
Properties
IUPAC Name |
[amino-[4-(dimethylamino)phenyl]methylidene]azanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.ClH/c1-12(2)8-5-3-7(4-6-8)9(10)11;/h3-6H,1-2H3,(H3,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUFWHOMWWNKFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=[NH2+])N.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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